molecular formula C19H23N3O4 B2719151 2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide CAS No. 2034455-74-6

2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide

Cat. No.: B2719151
CAS No.: 2034455-74-6
M. Wt: 357.41
InChI Key: HSIZRDUNGIJIKY-UHFFFAOYSA-N
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Description

This compound features a 4-acetamidophenyl group linked via an acetamide bridge to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. The methoxy and methyl groups on the pyridinone ring may enhance solubility and metabolic stability compared to non-substituted analogs .

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-13-10-17(26-3)12-19(25)22(13)9-8-20-18(24)11-15-4-6-16(7-5-15)21-14(2)23/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIZRDUNGIJIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CC2=CC=C(C=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 314.38 g/mol

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for anticancer activity.

  • Mechanism of Action :
    • The compound promotes apoptosis through the activation of caspase pathways, which are essential for programmed cell death.
    • It may also interfere with DNA synthesis in cancer cells, further inhibiting their proliferation.
  • Case Studies :
    • A study evaluating a series of acetamide derivatives found that compounds similar to this compound showed significant cytotoxicity against A549 and C6 cell lines, with IC50 values indicating potent activity .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

  • Experimental Findings :
    • In vivo models have shown that treatment with this compound can reduce inflammation markers in tissues affected by inflammatory responses.
    • The compound's structure suggests potential interactions with inflammatory pathways, although detailed mechanistic studies are still required.

Data Summary

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerA54915Apoptosis induction via caspase activation
AnticancerC620Interference with DNA synthesis
Anti-inflammatoryMouse modelNot specifiedReduction in pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with other acetamide-containing molecules but differs in core structure and substituent chemistry. Below is a comparative analysis:

Parameter Target Compound Compounds (m, n, o) Quinoline Derivatives Goxalapladib ()
Core Structure Pyridinone ring Hexapeptide-like backbone with stereochemical variations Quinoline core with indolinyl/piperidinylidene substituents 1,8-Naphthyridine core
Key Substituents 4-Methoxy-6-methyl (pyridinone), 4-acetamidophenyl 2,6-Dimethylphenoxy, hydroxy, phenyl groups Cyano, tetrahydrofuran-3-yl-oxy, piperidin-4-ylidene Difluorophenyl, trifluoromethyl biphenyl, methoxyethyl-piperidine
Molecular Weight ~386.4 g/mol (estimated) ~600–650 g/mol (estimated) ~500–550 g/mol (estimated) 718.80 g/mol
Solubility Moderate (methoxy enhances polarity) Low (hydrophobic phenyl groups dominate) Variable (cyano and tetrahydrofuran-oxy may improve aqueous solubility) Low (lipophilic trifluoromethyl and difluorophenyl groups)
Biological Activity Hypothesized kinase/receptor modulation Likely protease inhibition or peptidomimetic activity Kinase inhibition (quinoline scaffolds often target EGFR/VEGFR) Atherosclerosis treatment (phospholipase A2 inhibition)

Therapeutic Potential

  • The 4-acetamidophenyl group in the target compound resembles paracetamol’s structure, suggesting possible anti-inflammatory or analgesic properties. However, its pyridinone core differentiates it from traditional NSAIDs .
  • ’s quinoline derivatives highlight the role of heterocyclic cores in kinase inhibition, suggesting the target compound could similarly target tyrosine kinases .

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